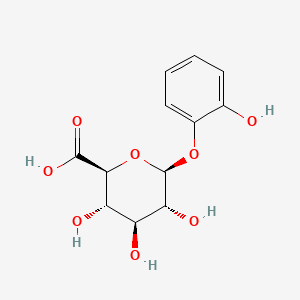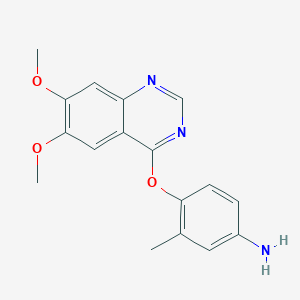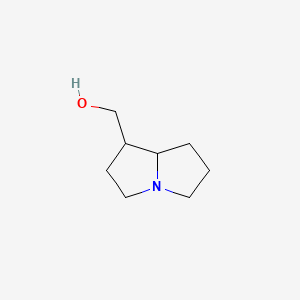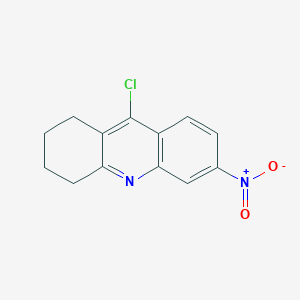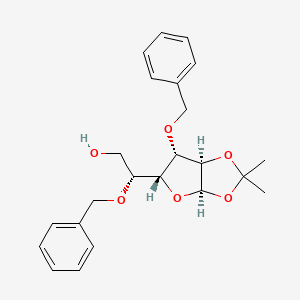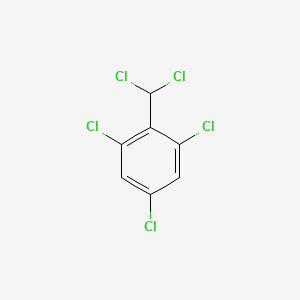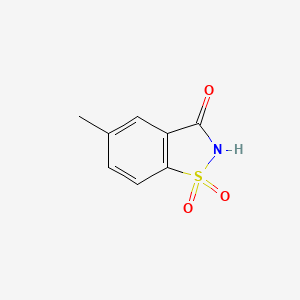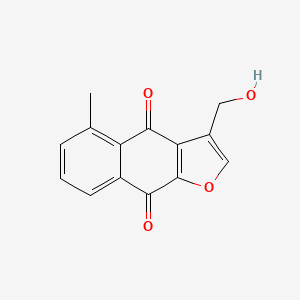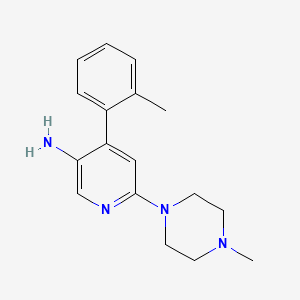
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine
Vue d'ensemble
Description
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine is not fully understood. However, studies have suggested that the compound exerts its biological activity by interacting with specific cellular targets. It has been proposed that the compound inhibits the activity of enzymes involved in cell proliferation and induces apoptosis in cancer cells. Additionally, the compound has been found to inhibit the replication of viruses by targeting specific viral proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine have been studied extensively. The compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways. It has also been found to inhibit the growth of cancer cells by blocking the cell cycle at specific checkpoints. Additionally, the compound has been found to possess antiviral activity by inhibiting the replication of viruses. Furthermore, the compound has shown promising antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine in lab experiments include its high potency, selectivity, and low toxicity. The compound has been found to be effective against a broad range of cancer cell lines and viruses. Additionally, the compound has shown promising results in preclinical studies, making it a potential candidate for further development.
However, the limitations of using 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine in lab experiments include its limited solubility in water and some organic solvents. This can make it difficult to prepare solutions of the compound for use in experiments. Additionally, the compound may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine. One direction is to further investigate the mechanism of action of the compound, which can provide insights into its biological activity. Another direction is to explore the potential applications of the compound in the treatment of other diseases, such as viral infections and bacterial infections. Additionally, research can be conducted to optimize the synthesis method of the compound, which can improve its yield and purity. Finally, the compound can be further evaluated in preclinical and clinical studies to assess its safety and efficacy in humans.
In conclusion, 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine is a chemical compound that has shown potential applications in the field of medicinal chemistry. The compound has been studied for its anticancer, antiviral, and antimicrobial activities. However, further research is needed to fully understand the mechanism of action of the compound and explore its potential applications in the treatment of other diseases.
Applications De Recherche Scientifique
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antiviral, and antimicrobial activities. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess antiviral activity against a broad range of viruses, including HIV, influenza, and herpes simplex virus. Additionally, the compound has shown promising antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-13-5-3-4-6-14(13)15-11-17(19-12-16(15)18)21-9-7-20(2)8-10-21/h3-6,11-12H,7-10,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNJVXQYASCHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-[(2-methoxyethyl)amino]benzoic acid](/img/structure/B3326780.png)
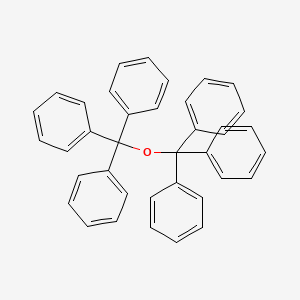

![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/structure/B3326802.png)
